2-Ethyl-3-methyl-1-benzofuran-5-amine
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Overview
Description
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Benzofuran derivatives have been shown to have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Its molecular weight of 17523 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may lead to a decrease in cell proliferation.
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-methyl-1-benzofuran-5-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine transporters, including dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These interactions suggest that this compound may influence neurotransmitter levels and signaling pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby impacting cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This mechanism involves the inhibition of reuptake and increased availability of these neurotransmitters in the synaptic cleft, which can enhance neurotransmission and alter mood and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce stimulant-like effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-ethyl-3-methylphenol as a starting material, which undergoes cyclization with an appropriate amine source under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methyl-1-benzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
2-Ethyl-3-methyl-1-benzofuran-5-amine has several scientific research applications:
Comparison with Similar Compounds
- 2-Ethyl-3-methylbenzofuran-5-amine
- 5-Benzofuranamine, 2-ethyl-3-methyl-
Comparison: Compared to other benzofuran derivatives, 2-Ethyl-3-methyl-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 2 and 3, respectively, influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMPRDYQYURGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.